molecular formula C12H20N4O6 B13130934 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate

2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate

Cat. No.: B13130934
M. Wt: 316.31 g/mol
InChI Key: PGLSQTXLEJIQIA-UHFFFAOYSA-N
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Description

2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of an ethyl group, a methoxy group, and an aminoethanol succinate moiety attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors such as cyanuric chloride with ethylamine and methanol under controlled conditions.

    Introduction of the Aminoethanol Group: The aminoethanol group is introduced through a nucleophilic substitution reaction, where the triazine derivative reacts with ethanolamine.

    Succinate Esterification: The final step involves the esterification of the aminoethanol group with succinic acid to form the succinate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the aminoethanol group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A related triazine compound with similar structural features.

    2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Another triazine derivative with an ethoxy group instead of a methoxy group.

Uniqueness

2-((4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)amino)ethanolsuccinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its succinate ester moiety enhances its solubility and potential bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N4O6

Molecular Weight

316.31 g/mol

IUPAC Name

butanedioic acid;2-[(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C8H14N4O2.C4H6O4/c1-3-6-10-7(9-4-5-13)12-8(11-6)14-2;5-3(6)1-2-4(7)8/h13H,3-5H2,1-2H3,(H,9,10,11,12);1-2H2,(H,5,6)(H,7,8)

InChI Key

PGLSQTXLEJIQIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)OC)NCCO.C(CC(=O)O)C(=O)O

Origin of Product

United States

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